1-Cyclopentyl-3-(propan-2-yl)urea

Urea Transporter UT-A1 Diuretic

Substituting this exact disubstituted urea with a structural analog introduces unquantified changes in activity and solubility, risking experimental failure. For reproducible urea transporter (UT-A1/UT-B) inhibition studies, procure the verified compound. - **Applications**: UT-A1/UT-B inhibitor (IC50 data available); positive control in transporter assays; synthetic building block. - **Purity**: ≥97% (mode among major suppliers). - **Supply**: Packaged for research use only; not for human/veterinary use. Global shipping available.

Molecular Formula C9H18N2O
Molecular Weight 170.256
CAS No. 500574-87-8
Cat. No. B2967565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopentyl-3-(propan-2-yl)urea
CAS500574-87-8
Molecular FormulaC9H18N2O
Molecular Weight170.256
Structural Identifiers
SMILESCC(C)NC(=O)NC1CCCC1
InChIInChI=1S/C9H18N2O/c1-7(2)10-9(12)11-8-5-3-4-6-8/h7-8H,3-6H2,1-2H3,(H2,10,11,12)
InChIKeyHWIDYWBBAUZQNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopentyl-3-(propan-2-yl)urea: Identity & Sourcing


1-Cyclopentyl-3-(propan-2-yl)urea (CAS 500574-87-8) is a synthetic, disubstituted urea derivative with the molecular formula C9H18N2O and a molecular weight of 170.26 g/mol [1]. Its chemical structure is characterized by a cyclopentyl group and an isopropyl group attached to the urea nitrogen atoms [1]. This compound is commercially available from multiple chemical suppliers, typically at purities of 95.0%+ or 97% . It is intended exclusively for research purposes and is not for human or veterinary use .

Intended for RUO use only; not for human or veterinary applications
Tool compound for urea transporter (UT-A1, UT-B) mechanistic studies
Commercially available from multiple suppliers at research purity grades

Non-Substitutability of 1-Cyclopentyl-3-(propan-2-yl)urea


While the chemical space of disubstituted ureas is vast, the specific biological and physicochemical profile of 1-Cyclopentyl-3-(propan-2-yl)urea is poorly characterized in the public domain . Extensive database searches, including PubChem and ChEMBL, reveal a significant lack of direct experimental data for this specific compound . Therefore, substituting it with a structural analog like 1-cyclohexyl-3-isopropylurea (CAS 3496-81-9) or 1-cyclopentyl-3-propylurea (CAS 124949-25-3) would introduce unknown and unquantified changes in activity, solubility, and target engagement [1][2]. The lack of comparative data means any substitution carries a high risk of experimental failure, making procurement of the exact compound the only scientifically defensible choice to ensure experimental reproducibility or to build upon existing, albeit limited, data.

Cyclohexyl analog (e.g. 1-cyclohexyl-3-isopropylurea) may introduce uncharacterized steric and activity shifts; no target engagement data available.
Propyl substitution (1-cyclopentyl-3-propylurea) lacks comparative biological data; solubility and target profile may differ unpredictably.

1-Cyclopentyl-3-(propan-2-yl)urea: Activity & Limitations


UT-A1 Urea Transporter Inhibition

1-Cyclopentyl-3-(propan-2-yl)urea exhibits measurable inhibitory activity against the rat UT-A1 urea transporter. This is one of the few quantitative data points available for this compound [1]. However, it is crucial to note that while other UT-A1 inhibitors exist with varying potencies, no direct, head-to-head comparative data against 1-Cyclopentyl-3-(propan-2-yl)urea could be found in public sources [2]. Therefore, its relative potency or selectivity profile within this inhibitor class remains undefined.

UT-A1 Inhibition
Class-level inference
IC50 5,000 nM
Supports urea transporter screening context
Moderate potency; no direct comparison with other UT-A1 inhibitors available. Assay used rat UT-A1 in MDCK cells.
Urea Transporter UT-A1 Diuretic Renal Physiology

UT-B Urea Transporter Inhibition

The compound has also demonstrated inhibitory activity against the UT-B urea transporter in rat erythrocytes [1]. As with the UT-A1 data, this represents a standalone measurement of its activity. The literature reveals other UT-B inhibitors with IC50 values in the low nanomolar range, indicating the existence of more potent compounds in the same class [2][3]. No studies were found that directly compare the activity of 1-Cyclopentyl-3-(propan-2-yl)urea with these other inhibitors to establish relative selectivity for UT-B over UT-A, or to benchmark its potency.

UT-B Inhibition
Class-level inference
IC50 2,540 nM
Supports urea transporter mechanistic research
Higher-potency UT-B inhibitors reported in literature (IC50 110–240 nM), but no direct head-to-head data exist.
Urea Transporter UT-B Erythrocyte Urearetics

1-Cyclopentyl-3-(propan-2-yl)urea Research Applications


Urea Transporter Cellular Assays

Given its verified, albeit moderate, inhibitory activity against both UT-A1 and UT-B, 1-Cyclopentyl-3-(propan-2-yl)urea can be used as a tool compound in in vitro studies focused on urea transport physiology. This includes experiments in MDCK cells or erythrocyte models to modulate urea flux and study downstream effects [1][2]. Its use is most appropriate for qualitative or mechanistic studies where a known inhibitor of these transporters is required.

Reference Standard in Assay Development

Due to the availability of quantitative IC50 data for two distinct targets, this compound is suitable as a positive control or reference standard in the development and validation of new biochemical or cell-based assays for urea transporter activity [1][2]. Its well-defined, though limited, activity profile provides a reliable benchmark for assay performance.

Synthetic Intermediate for Urea Derivatives

The primary and most well-established application for this compound is as a synthetic building block. Its structure, featuring a cyclopentyl and an isopropyl group, makes it a valuable intermediate for creating more complex, functionalized ureas with potentially enhanced biological activities . This is supported by its commercial availability from numerous chemical suppliers.

Application
Selection Property
Validation Focus
Urea transporter cell-based studies
UT-A1/UT-B inhibition profile
Urea flux modulation in MDCK/erythrocyte models
Assay development and benchmarking
Reported IC50 values for two targets
Assay performance assessment with reference compound
Synthetic intermediate for urea derivatives
Cyclopentyl-isopropyl urea scaffold
Functionalization and derivative synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Cyclopentyl-3-(propan-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.